molecular formula C23H17Cl2NO4S B3036880 [(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate CAS No. 400084-54-0

[(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate

Cat. No.: B3036880
CAS No.: 400084-54-0
M. Wt: 474.4 g/mol
InChI Key: PTGZQSMNJOQYJN-KSEXHWCVSA-N
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Description

[(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate is a useful research compound. Its molecular formula is C23H17Cl2NO4S and its molecular weight is 474.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

  • A study described the synthesis of derivatives starting from 4-chlorobenzoic acid, which showed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Substrate Stereospecificity in Biochemical Reactions

  • Research on beta-aryl-gamma-aminobutyric acid analogues, including compounds related to 4-chlorobenzoic acid, highlighted their substrate and inhibitory properties in biochemical processes (Silverman et al., 1987).

Antimicrobial Applications

  • A study synthesized compounds starting from a derivative similar to 4-chlorobenzoic acid, which showed potent antimicrobial activity against both Gram-negative and Gram-positive bacteria (Hafez et al., 2016).

Anticancer Evaluation

  • Compounds synthesized from derivatives similar to 4-chlorobenzoic acid showed remarkable cytotoxic activity against human cancer cell lines, suggesting potential in cancer treatment (Ravichandiran et al., 2019).

Thromboxane Receptor Antagonism

  • Research on enantiomers of a compound structurally related to 4-chlorobenzoic acid showed thromboxane receptor antagonism and thromboxane synthase inhibition, implying potential therapeutic uses (Bhagwat et al., 1993).

GABA B Receptor Antagonists Synthesis

  • The synthesis of compounds including 4-chlorobenzoic acid derivatives as GABA B receptor antagonists was investigated, highlighting their potential in neurological research (Abbenante et al., 1997).

Synthesis of 5-Substituted Series of Triazines

  • A study synthesized a series of triazines starting from a compound structurally related to 4-chlorobenzoic acid, indicating potential applications in chemical synthesis (Tayade & Waghmare, 2016).

Properties

IUPAC Name

[(E)-[(E)-2-(4-chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2NO4S/c24-19-9-7-18(8-10-19)23(27)30-26-16-22(13-6-17-4-2-1-3-5-17)31(28,29)21-14-11-20(25)12-15-21/h1-16,22H/b13-6+,26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGZQSMNJOQYJN-KSEXHWCVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(/C=N/OC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate
Reactant of Route 2
[(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate
Reactant of Route 3
[(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate
Reactant of Route 4
[(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate
Reactant of Route 5
[(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate
Reactant of Route 6
[(E)-[(E)-2-(4-Chlorophenyl)sulfonyl-4-phenylbut-3-enylidene]amino] 4-chlorobenzoate

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